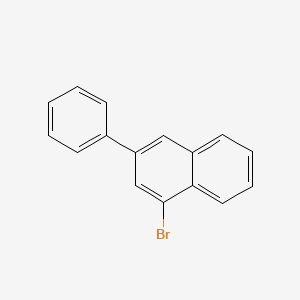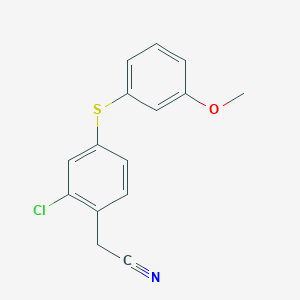![molecular formula C15H16N2O2S B11840261 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine CAS No. 62247-31-8](/img/structure/B11840261.png)
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine is a chemical compound that features a pyridine ring attached to an azetidine ring, which is further substituted with a 4-methylbenzene-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the pyridine and sulfonyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to produce large quantities of the compound while maintaining stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Applications De Recherche Scientifique
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism involves binding to these targets, often through non-covalent interactions, leading to changes in their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
- 4-Methylbenzenesulfonyl azetidine
- Pyridine derivatives with sulfonyl groups
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
62247-31-8 |
|---|---|
Formule moléculaire |
C15H16N2O2S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3-[1-(4-methylphenyl)sulfonylazetidin-3-yl]pyridine |
InChI |
InChI=1S/C15H16N2O2S/c1-12-4-6-15(7-5-12)20(18,19)17-10-14(11-17)13-3-2-8-16-9-13/h2-9,14H,10-11H2,1H3 |
Clé InChI |
WOYNBDKKNVLWFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)



![7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL](/img/structure/B11840228.png)

![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate](/img/structure/B11840243.png)
